B1577525 Cg-Prp

Cg-Prp

Cat. No.: B1577525
Attention: For research use only. Not for human or veterinary use.
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Description

Cg-PRP, or Concentrated Growth Factors, is an advanced autologous platelet concentrate used in regenerative medicine and tissue engineering research. It is considered a next-generation platelet product, developed to enhance the regenerative properties of earlier formulations like Platelet-Rich Plasma (PRP) and Platelet-Rich Fibrin (PRF) . This compound is obtained through a specific differential centrifugation process of venous blood, which creates a dense fibrin matrix exceptionally rich in platelets, leukocytes, CD34+ stem cells, and a multitude of endogenous growth factors . This unique architecture acts as a sustained-release scaffold, providing a favorable environment for studying cell migration, proliferation, and differentiation. The primary research value of this compound lies in its complex biomolecular composition. Upon activation, it releases a concentrated cocktail of growth factors including Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), and Vascular Endothelial Growth Factor (VEGF) . These signaling molecules are key protagonists in the inflammatory, proliferative, and remodeling phases of wound healing . Researchers utilize this compound to investigate its mechanisms in stimulating angiogenesis, modulating immune responses, and promoting the synthesis of extracellular matrix proteins such as collagen . Its applications span various research domains, including musculoskeletal regeneration (e.g., cartilage and bone repair ), soft tissue wound healing, and the development of novel biomimetic scaffolds for 3D cell culture and tissue-engineered constructs . This product is classified For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

ILENLLARSTNEDREGSIFDTGPIRRPKPRPRPRPEG

Origin of Product

United States

Structural Elucidation and Design of Cg Prp

Primary Structure: Amino Acid Sequence Elucidation and Analysis

The primary structure of Cg-Prp has been elucidated through cDNA analysis, revealing a polypeptide precursor that undergoes processing to yield the mature peptide. ifremer.frmdpi.com

Identification of Precursor Polypeptide and Mature Peptide Regions

cDNA analysis has shown that this compound is initially synthesized as a 61-amino acid polypeptide precursor. ifremer.frmdpi.com This precursor includes a predicted 24-amino acid hydrophobic signal peptide at the N-terminus. ifremer.fr Following the cleavage of this signal peptide, a 37-amino acid peptide is released, which is the mature this compound. researchgate.netifremer.fr This mature peptide has a calculated molecular mass of 4.24 kDa and a theoretical pI of 10.53, indicating its cationic nature. ifremer.fr

Distinct Acidic and Cationic Proline-Rich Regions

The mature 37-amino acid this compound is characterized by two distinct regions: an N-terminal acidic region and a C-terminal cationic proline-rich region. researchgate.netifremer.fr The N-terminal region, spanning residues 1-19 (ILENLLARSTNEDREGSIF), is anionic with a calculated pI of 4.4. ifremer.fr This region is considered a putative propeptide and ends with a phenylalanine residue (Phe19), which is suggested to be a chymotrypsin (B1334515) cleavage site. ifremer.fr The C-terminal region, encompassing residues 20-37 (DTGPIRRPKPRPRPRPEG), is cationic with a calculated pI of 11.83 and is rich in proline and arginine residues. ifremer.fr

Characteristic Proline-Rich Peptide (PRP) Motifs

The cationic C-terminal region of this compound contains a high number of proline and arginine residues, specifically 6 proline and 5 arginine residues within its 18-amino acid sequence. ifremer.fr This region exhibits significant homology to invertebrate proline-rich antimicrobial peptides (AMPs). ifremer.frmdpi.com A characteristic feature of this region is the presence of two repetitions of the Pro-Arg-Pro (PRP) tripeptide motif. ifremer.frmdpi.comnih.gov These PRP motifs are common in proline-rich AMPs across various species and have been proposed to play a role in their antimicrobial activity. nih.gov

Amino acid sequence data for this compound and its regions:

RegionSequenceLength (amino acids)Calculated pI
Precursor(61 amino acids)61Not specified
Signal Peptide(24 amino acids)24Not specified
Mature PeptideILENLLARSTNEDREGSIFDTGPIRRPKPRPRPRPEG3710.53
N-terminal AcidicILENLLARSTNEDREGSIF194.4
C-terminal CationicDTGPIRRPKPRPRPRPEG1811.83

Synthetic Approaches for this compound and its Engineered Variants

Due to challenges in purifying native Cg-Prps from oyster hemocyte extracts, synthetic approaches have been crucial for studying their properties. nih.govfrontiersin.org Chemical synthesis methodologies have been employed to produce this compound and various engineered variants. ifremer.frifremer.fr

Chemical Synthesis Methodologies

Chemical synthesis, particularly using Fmoc chemistry (Fluorenylmethyloxycarbonyl chemistry), has been utilized for the production of this compound and its variants. ifremer.fr This solid-phase peptide synthesis (SPPS) method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. nih.gov After each amino acid addition, the temporary protecting group (Fmoc) is removed, and the resin is washed before the next amino acid is coupled. nih.gov Once the full sequence is assembled, the peptide is cleaved from the resin. nih.gov This approach allows for the synthesis of peptides with defined sequences. nih.gov

Development of Truncated and Modified Peptide Variants (e.g., Cg-lgPrp, Cg-lgPrp P/Q)

Research has involved the synthesis of multiple proline-rich peptides corresponding to putative processing or variations of the full-length this compound. ifremer.fr This includes the development of truncated and modified peptide variants to investigate the relationship between structure and activity.

One significant variant identified is a shorter form of this compound (Cg-stPrp), which arises from a deletion of a Pro-Arg dipeptide in the C-terminal region compared to the original, longer form (Cg-lgPrp). nih.govplos.orgifremer.fr Cg-lgPrp has a molecular weight of 1.8 kDa, while Cg-stPrp is 1.5 kDa. nih.gov

Engineered variants with specific amino acid substitutions have also been synthesized. For instance, Cg-lgPrp P/Q is a synthetic variant of Cg-lgPrp that contains a proline to glutamine substitution. ifremer.frnih.gov These modified variants, such as Cg-lgPrp and Cg-lgPrp P/Q, have been synthesized using Fmoc chemistry to allow for the evaluation of their biological properties. ifremer.fr The amino acid sequences of these synthetic peptides have been documented in research studies. ifremer.fr

Amino acid sequences of selected this compound variants:

VariantSequence
This compound (Mature)ILENLLARSTNEDREGSIFDTGPIRRPKPRPRPRPEG
Cg-lgPrpGPIRRPKPRPRPRPE
Cg-lgPrp P/QGPIRRPKPRPRQRPE
Cg-stPrp(Sequence with Pro-Arg deletion)

Biological Activity and Mechanistic Investigations of Cg Prp

Spectrum of Antimicrobial Activity

Investigations into the direct antimicrobial activity of synthetic Cg-Prp peptides have revealed a limited spectrum when the peptide is used alone. ifremer.frnih.govifremer.frifremer.fr

Activity against Gram-Positive Bacterial Strains

Studies indicate that this compound variants exhibit poor or limited activity against Gram-positive bacteria when tested individually. nih.govifremer.frifremer.fr For instance, this compound variants were found to be poorly active against tested Gram-positive strains. ifremer.fr Specifically, Cg-lgPrp and Cg-lgPrp P/Q variants showed activity against M. lysodeikticus at a concentration of 80 µM, while only the Cg-lgPrp variant was active against B. megaterium at 20 µM. ifremer.fr The Cg-stPrp variants, on the other hand, did not demonstrate antimicrobial activity when used alone. ifremer.fr

Activity against Gram-Negative Bacterial Strains

Similar to its effects on Gram-positive bacteria, this compound and its variants generally show limited or no significant antimicrobial activity against Gram-negative bacteria when tested in isolation. ifremer.frnih.govifremer.frifremer.fr this compound variants were reported as poorly active against the Gram-negative bacteria tested. ifremer.fr

Antifungal Activity

Limited antimicrobial activity of this compound variants has also been observed against filamentous fungi. ifremer.frnih.gov Only Cg-Prp20-36 and Cg-Prp22-36 presented weak activity (100 to 200 µM) against filamentous fungi. ifremer.fr

Synergistic Antimicrobial Interactions

This compound Synergy with Defensins (e.g., Cg-Def)

A strong synergistic antimicrobial activity has been observed between this compound and Cg-Def, a defensin (B1577277) also found in C. gigas. ifremer.frnih.govnih.govifremer.frresearchgate.netd-nb.infod-nb.infonih.gov This synergy is effective against both Gram-positive bacteria, such as M. lysodeikticus, and Gram-negative bacteria, including E. coli. ifremer.frifremer.frd-nb.info The synergistic effect has been demonstrated using checkerboard titration assays, which yield Fractional Inhibitory Concentration (FIC) indices. ifremer.frifremer.frresearchgate.net For instance, a strong synergy was observed between full-length synthetic this compound and recombinant Cg-Def against E. coli (FIC = 0.29) and M. lysodeikticus (FIC = 0.54). ifremer.frresearchgate.net In the presence of a suboptimal concentration of Cg-Def (10 µM) against E. coli, only 3.1 µM of this compound was sufficient for 100% growth inhibition. ifremer.fr Synergy has also been noted between Cg-lgPrp and Cg-BPI against both Gram-positive and Gram-negative bacteria. ifremer.fr

Table 1: FIC Index for this compound Peptides and Cg-Def Against Selected Bacteria

SpeciesThis compound + Cg-DefCg-Prp20-36 + Cg-DefCg-Prp22-36 + Cg-DefCg-Prp26-36 + Cg-DefCg-Prp1-19 + Cg-Def
E. coli0.29
M. lysodeikticus0.54

Note: Data compiled from search result ifremer.fr. Empty cells indicate data not available in the provided snippet.

Table 2: Synergistic Activities (FIC Index) Between Cg-Defs, Cg-BPI, and this compound Variants

CombinationTarget StrainFIC Index Range
All combinations of Cg-Def variantsGram-negative strains0.37 – 0.75
All combinations of Cg-Def variantsGram-positive strains0.37 – 0.75
Combination of long variants of this compoundGram-positive bacteria0.5
Cg-Defs and Cg-Prps with Cg-BPIM. lysodeikticus0.23 – 0.45
Cg-Defs and Cg-Prps with Cg-BPIE. coli SBS3630.26 – 0.75

Note: Data compiled from search result ifremer.fr.

Mechanisms Underlying Synergistic Effects

The precise mechanisms underlying the synergistic effects between this compound and other AMPs like Cg-Def are not fully elucidated. ifremer.fr However, it is hypothesized that the combination of different mechanisms of action contributes to the observed synergy. nih.gov Proline-rich AMPs like this compound are generally thought to penetrate bacterial cells without causing significant membrane lysis, subsequently targeting intracellular processes. ifremer.frnih.govifremer.fr For example, some proline-rich AMPs inhibit DNA and protein synthesis. ifremer.fr In contrast, defensins are often associated with membrane disruption or the inhibition of metabolic pathways. nih.govunimore.it The co-localization of these peptides at infection sites is considered important for limiting microbial invasion, as their combined actions may compensate for the relatively low concentrations of individual AMPs in oyster tissues. nih.govifremer.fr This suggests a model where this compound's ability to reach intracellular targets complements the membrane-acting or metabolic inhibition properties of defensins, leading to enhanced antimicrobial efficacy. ifremer.frnih.gov

Proposed Molecular and Cellular Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are proposed based on its classification as a PrAMP and analogies drawn from the well-studied mechanisms of other peptides within this family. PrAMPs are known for their ability to target intracellular components of bacteria, distinguishing them from many antimicrobial peptides that primarily act by disrupting cell membranes. nih.govnih.govtandfonline.complos.orgmdpi-res.comnih.gov

Interaction with Bacterial Ribosomes (Contextual Analogies from other PrAMPs)

A key mechanism of action for many PrAMPs involves targeting the bacterial protein synthesis machinery, specifically the 70S ribosome. nih.govtandfonline.complos.orgmdpi-res.comnih.govnih.govwikipedia.orgresearchgate.netmdpi-res.com Studies on other PrAMPs, such as Bac7, oncocin, apidaecin, pyrrhocoricin, and metalnikowin, have shown that these peptides can bind within the ribosomal exit tunnel. tandfonline.complos.orgnih.govwikipedia.orgresearchgate.net This binding can interfere with protein synthesis at different stages, including preventing the transition from initiation to elongation or inhibiting the release of newly synthesized proteins. tandfonline.complos.orgnih.govwikipedia.org The presence of PRP motifs, also found in this compound, is implicated in the binding of some PrAMPs to the ribosome, with specific residues like the central arginine playing an important role in interactions within the ribosomal binding site. cpu-bioinfor.org While direct structural studies of this compound bound to the ribosome are not available in the search results, its classification as a PrAMP with conserved motifs suggests a potential for similar ribosomal targeting.

Hypothesized Intracellular Targets and Pathways

Beyond the ribosome, another hypothesized intracellular target for PrAMPs is the bacterial heat shock protein DnaK. plos.orgmdpi-res.comnih.govresearchgate.netmdpi.commdpi-res.com DnaK is a chaperone protein involved in the proper folding of other proteins, and its inhibition by some PrAMPs (e.g., pyrrhocoricin, drosocin, abaecin, metalnikowin, and Bac7) can lead to the accumulation of misfolded proteins and ultimately bacterial death. plos.orgmdpi-res.comnih.govresearchgate.netmdpi.commdpi-res.com Although there is speculation that this compound might have an intracellular target similar to other PrAMPs, it has not been specifically proposed as a DnaK inhibitor in the provided search results. cpu-bioinfor.org

For PrAMPs to reach these intracellular targets, they must first traverse the bacterial cell membrane. In Gram-negative bacteria, this entry is often facilitated by specific inner membrane transporters, such as SbmA and YgdD. nih.govtandfonline.commdpi-res.comresearchgate.net The ability of PrAMPs to utilize these transporters allows them to accumulate inside the bacterial cell and exert their effects on intracellular processes like protein synthesis and protein folding. nih.govtandfonline.commdpi-res.comresearchgate.net

Biosynthesis, Expression, and Regulation of Cg Prp in Host Organisms

Transcriptional Expression Profiles in Crassostrea gigas

Transcriptional analysis has provided insights into where and when the Cg-prp gene is expressed in Crassostrea gigas.

Tissue-Specific Expression (e.g., Hemocytes)

Studies have consistently shown that the expression of this compound is primarily restricted to oyster hemocytes, which are the circulating immune cells in mollusks. ifremer.frresearchgate.netcopewithcytokines.de Hemocytes play a crucial role in the oyster's defense mechanisms, including phagocytosis and the production of antimicrobial molecules. This compound transcripts have been detected in both circulating hemocytes and hemocytes that infiltrate tissues like the mantle. ifremer.frresearchgate.net While hemocytes are a major site of expression, some studies have also detected this compound transcripts at lower levels in other tissues such as muscle. ifremer.fr

Data on the relative expression levels of this compound across different tissues can be summarized as follows:

TissueRelative this compound Expression Level
HemocytesHigh
MantleDetected (infiltrating hemocytes) ifremer.frresearchgate.net
MuscleLower basal levels ifremer.fr
GillsDetected frontiersin.org
HepatopancreasDetected frontiersin.org
GonadDetected frontiersin.org
Labial PalpsDetected frontiersin.org
Adductor MuscleDetected frontiersin.org

Note: Expression levels can vary depending on the physiological state of the oyster and the specific study conditions.

Induction of this compound Expression upon Pathogen Challenge

The expression of this compound is responsive to bacterial challenge, indicating its involvement in the oyster's immune response. Following bacterial exposure, this compound expression has been found to be induced in circulating and infiltrated hemocytes. ifremer.frresearchgate.net However, some studies have reported a down-regulation of this compound transcript abundance in circulating hemocytes and muscle tissue after challenge with pathogenic Vibrio splendidus. ifremer.frnih.gov This suggests a complex and potentially context-dependent regulation of this compound expression during infection, possibly involving hemocyte migration to the site of infection. ifremer.frnih.gov The induction of this compound expression appears to be dependent on the activation of the immune system by Pathogen-Associated Molecular Patterns (PAMPs), rather than being solely a response to injury. ifremer.fr

Post-Translational Processing and Maturation Pathways

This compound is synthesized as a precursor protein. cDNA analysis has revealed that this precursor is typically a 61-amino acid polypeptide. ifremer.frresearchgate.netnih.gov The precursor includes a hydrophobic signal peptide at the N-terminus, followed by an acidic region (putative propeptide), and a cationic proline-rich region at the C-terminus. ifremer.frresearchgate.netnih.govnih.gov The mature this compound peptide, after the release of the signal peptide, is approximately 37 amino acids long. ifremer.frresearchgate.netnih.gov

Further processing can lead to variants of this compound. A shorter variant has been identified, which is derived from the original form by the deletion of a conserved Proline-Arginine motif in the C-terminal region. ifremer.frnih.gov This shorter peptide corresponds to a putative mature peptide. ifremer.fr The existence of both long (Cg-lgPrp) and short (Cg-stPrp) variants, arising from differences in the coding sequence, has been documented. ifremer.frnih.govnih.govplos.org

Genetic and Evolutionary Aspects of this compound

Genetic and evolutionary analyses of this compound in Crassostrea gigas highlight the diversity and selective pressures acting on this antimicrobial peptide family.

Polymorphism and Sequence Variation Analysis

This compound is part of a multigenic family in C. gigas, exhibiting a high number of variants. ifremer.frnih.govnih.govfrontiersin.orgifremer.fr Sequence analysis has revealed significant polymorphism and sequence variation among different this compound forms. nih.govplos.orgifremer.fr This diversity is evidenced by the identification of multiple sequences, including those differing in length due to insertion/deletion (indel) events. nih.govplos.orgifremer.fr Specifically, an indel of six nucleotides in the cationic domain coding sequence has been described, leading to the shorter this compound variant. nih.govplos.org

Analysis of genomic DNA has shown higher variability in this compound sequences in oyster lines with lower survival rates to summer mortalities compared to lines with higher survival, suggesting a link between genetic diversity and disease resistance. nih.govplos.orgifremer.fr The number of this compound gene copies has also been shown to vary among individuals, ranging from 4 to 18 copies, and this gene copy number can correlate with gene expression levels. plos.orgfrontiersin.org The presence or absence of an intron in the this compound genes contributes to the observed diversity, with both intron-containing and intron-lacking genes encoding either long or short peptide variants. frontiersin.orgresearchgate.net

Evidence of Positive Selection Pressures

Evolutionary analyses, particularly the examination of the ratio of non-synonymous to synonymous substitutions (dN/dS), have provided evidence of positive selection pressures acting on this compound sequences. ifremer.frifremer.frresearchgate.net This suggests that diversifying selection has played a role in shaping the sequence variations observed in this compound. ifremer.frifremer.frresearchgate.net The presence of sites under positive selection indicates that amino acid changes that alter the protein sequence have been favored during evolution, likely driven by the co-evolutionary arms race between the oyster host and its pathogens. ifremer.frifremer.frresearchgate.netmdpi.com This ongoing selection pressure contributes to the observed sequence diversity and may enhance the oyster's ability to recognize and combat a broad spectrum of microorganisms. ifremer.frifremer.frresearchgate.net

Research Methodologies and Experimental Models in Cg Prp Studies

Gene Cloning and Expression Techniques

Research into Cg-Prp begins with the identification and cloning of the gene encoding its precursor polypeptide. A cDNA sequence encoding a 61-amino acid polypeptide precursor with homologies to proline-rich antimicrobial peptides (AMPs) was identified in Crassostrea gigas. ifremer.frresearchgate.netresearchgate.net This precursor includes a hydrophobic signal peptide. ifremer.frresearchgate.net

Techniques like Northern blot analysis have been used to estimate the size of the this compound mRNA, determining it to be approximately 470 bp. ifremer.frresearchgate.net Gene expression analysis has revealed that this compound expression is primarily restricted to oyster hemocytes and is induced following bacterial challenge. ifremer.frresearchgate.netresearchgate.netresearchgate.net Transcripts have also been detected in hemocytes infiltrating tissues like the mantle. ifremer.frresearchgate.netresearchgate.net

Recombinant expression techniques are also employed to produce this compound for functional studies. The nucleotide sequences encoding this compound have been synthesized and ligated into expression vectors, such as pPICZaA, for expression in systems like Komagataella phaffii GS115 cells. researchgate.net This allows for the production and purification of recombinant this compound peptides for further characterization. researchgate.net

Peptide Synthesis and Purification Protocols

To evaluate the biological properties of this compound and its potential processed forms, multiple proline-rich peptides corresponding to putative processing sites of the full-length this compound precursor have been synthesized. ifremer.frresearchgate.netresearchgate.net Peptide synthesis can be achieved through various methods, including solid-phase peptide synthesis. upf.edunih.gov

Following recombinant expression, purification protocols are essential to isolate the synthesized peptides from the culture medium. researchgate.net General methods for peptide purification often involve techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net Protocols have been developed for the efficient purification of recombinant peptides, sometimes involving cleavage from fusion proteins and selective precipitation. nih.gov The concentrations of purified recombinant peptides, such as this compound expressed in K. phaffii, have been reported in the range of 1.05-1.21 mg/L. researchgate.net

In Vitro Assays for Antimicrobial Efficacy

In vitro assays are crucial for evaluating the antimicrobial properties of this compound. Studies have shown that while this compound or its variants may exhibit limited antimicrobial activity when tested alone, they demonstrate strong synergistic antimicrobial activity with other immune molecules, such as Cg-Def, a defensin (B1577277) from C. gigas. ifremer.frresearchgate.netresearchgate.net

Common in vitro methods include the disc diffusion method and kill curve assays to assess the ability of this compound to inhibit bacterial growth. nih.govntu.edu.sgijbc.iricm.edu.plfrontiersin.org Minimum Inhibition Concentrations (MIC) are determined to quantify the antimicrobial potency. researchgate.net For recombinant this compound expressed in K. phaffii, MIC values against tested Gram-positive bacteria like Staphylococcus aureus and MRSA have been reported in the range of 12.50-25.00 pg/µl. researchgate.net Synergy with Cg-Def has been quantified using the Fractional Inhibitory Concentration (FIC) index, with low FIC values (e.g., 0.32 and 0.33 for certain this compound variants with Cg-Def against M. lysodeikticus) indicating strong synergy. ifremer.frresearchgate.net

Here is a summary of representative MIC data for recombinant this compound:

PeptideTested BacteriaMIC Range (pg/µl)
Recombinant this compoundStaphylococcus aureus, MRSA, Listeria monocytogenes, Bacillus cereus12.50-25.00
Recombinant Cg-DefStaphylococcus aureus, MRSA, Listeria monocytogenes, Bacillus cereus18.75-75.00
Recombinant this compound-Cg-Def (Co-expressed)Staphylococcus aureus, MRSA, Listeria monocytogenes, Bacillus cereus5.80-11.60

Data derived from reference researchgate.net.

Molecular Interaction Studies (e.g., Peptide-Target Binding)

Investigating the molecular interactions of this compound helps elucidate its mechanism of action. A key finding is the synergistic antimicrobial activity observed between this compound and Cg-Def. ifremer.frresearchgate.netresearchgate.net This synergy suggests a functional interaction between these two types of antimicrobial peptides.

While specific details on the direct molecular targets of this compound in bacteria are not extensively detailed in the provided search results, general methodologies for studying peptide-target binding include molecular docking and molecular dynamics simulations. mdpi.comacs.orgacs.orgnih.gov These computational approaches can predict binding modes and affinities between peptides and potential target proteins. acs.org Experimental techniques such as isothermal titration calorimetry (ITC) can also be used to measure the binding affinity between peptides and their targets. asm.org Studies on other peptides targeting protein-protein interactions utilize methods like fluorescence polarization assays to assess binding. nih.gov

Cellular Assays for Mechanistic Investigations

Cellular assays provide insights into where this compound is produced and its effects on host cells. Studies using oyster hemocytes have shown that this compound expression is restricted to these immune cells. ifremer.frresearchgate.netresearchgate.netresearchgate.netifremer.fr Immunocytochemistry has been used to visualize the presence of this compound within hemocytes, sometimes co-localizing with defensins. ifremer.frresearchgate.netresearchgate.netresearchgate.net

The induction of this compound expression in circulating and infiltrated hemocytes following bacterial challenge highlights its role in the oyster's immune response. ifremer.frresearchgate.netresearchgate.netifremer.fr This suggests that this compound is part of the first line of defense against bacterial invasion. ifremer.frresearchgate.netresearchgate.net Cellular models are broadly used in biological research to evaluate the effects of various factors, including peptides, on cell behavior, such as proliferation, recovery, and inflammatory response. nih.govresearchgate.net

In Situ Hybridization and Immunocytochemistry for Expression Analysis

In situ hybridization and immunocytochemistry are powerful techniques used to determine the spatial and cellular localization of this compound mRNA and this compound peptide, respectively.

In situ hybridization experiments have demonstrated that this compound mRNA expression is restricted to hemocytes in oysters. ifremer.frresearchgate.netresearchgate.netresearchgate.netifremer.fr These studies also show that bacterial challenge induces the expression of this compound transcripts in both circulating hemocytes and those that infiltrate tissues like the mantle. ifremer.frresearchgate.netresearchgate.netifremer.fr This provides direct evidence of the immune-inducible nature of the this compound gene.

Immunocytochemistry, using specific antibodies raised against this compound variants, has confirmed the presence of the this compound peptide or its processed forms within hemocytes. ifremer.frresearchgate.netresearchgate.netresearchgate.net These studies can also show the co-localization of this compound with other immune molecules, such as defensins, within the same cells. ifremer.frresearchgate.netresearchgate.netresearchgate.net

Comparative Sequence and Evolutionary Analysis

Comparative sequence analysis involves comparing the amino acid or nucleotide sequences of this compound with those of other peptides and proteins to understand its evolutionary history and relationship to other molecules. This compound has been identified as the first proline-rich AMP described in a mollusk. ifremer.frresearchgate.netresearchgate.net

Sequence analysis revealed homologies between the this compound precursor and other proline-rich antimicrobial peptides. ifremer.frresearchgate.netresearchgate.net Evolutionary analysis can involve constructing phylogenetic trees based on sequence alignments to determine the evolutionary relationships between this compound and other AMPs from various organisms, including both invertebrates and vertebrates. ifremer.frresearchgate.netnih.govoup.complos.orggithub.iopolimi.it These analyses can help classify this compound within the broader family of antimicrobial peptides and provide insights into the evolution of innate immunity in mollusks. Studies have also compared the evolutionary patterns of different types of AMPs found in oysters, such as defensins and this compound. researchgate.netifremer.fr

Future Directions and Potential Research Applications of Cg Prp

Deepening Mechanistic Understanding of Antimicrobial Action

Future research aims to fully elucidate the precise mechanisms by which Cg-Prp exerts its antimicrobial effects, particularly its synergistic activity with other oyster AMPs such as Cg-Defs and Cg-BPI. researchgate.netnih.gov While proline-rich AMPs are generally known for non-lytic, intracellular mechanisms often involving the inhibition of protein synthesis by targeting ribosomes and DnaK, the specific intracellular targets and pathways affected by this compound require further investigation. frontiersin.orgrsc.org Understanding how the Pro-Arg-Pro motifs contribute to membrane permeability and intracellular access is also a key area for future studies. nih.govfrontiersin.org Research could involve detailed studies using techniques like fluorescence microscopy, flow cytometry, and bacterial viability assays to track this compound within bacterial cells and assess its impact on essential cellular processes. rsc.org Furthermore, investigating the molecular basis of the observed synergy with other AMPs, potentially through studies on peptide-peptide interactions and their combined effects on bacterial membranes and intracellular targets, is crucial. researchgate.netnih.gov

Exploration of Novel Therapeutic Strategies (e.g., as a template for new AMPs)

The unique properties of this compound, particularly its synergistic antimicrobial activity and low toxicity to eukaryotic cells, make it a promising template for the design of novel therapeutic agents. researchgate.netfrontiersin.org Future research can focus on developing synthetic analogs or mimetics of this compound with enhanced stability, broader spectrum activity, and optimized synergistic potential. This could involve modifying the amino acid sequence, length, or structure of this compound to improve its efficacy against a wider range of pathogenic bacteria, including antibiotic-resistant strains. frontiersin.org Exploring hybrid peptides combining the functional regions of this compound with those of other potent AMPs is another avenue for developing new therapeutic strategies. frontiersin.org The goal is to leverage the non-lytic, intracellular mode of action characteristic of proline-rich AMPs to overcome mechanisms of bacterial resistance that target membrane integrity. frontiersin.org

Advanced Structural-Functional Relationship Studies

Detailed structural studies are essential to fully understand how the three-dimensional structure of this compound relates to its antimicrobial function and synergistic activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could be employed to determine the high-resolution structure of this compound and its variants, both in isolation and in complex with bacterial membranes or potential intracellular targets. nih.gov Mutagenesis studies, systematically altering specific amino acids or motifs within this compound, can help identify key residues or regions responsible for its activity, membrane interaction, and synergy with other AMPs. frontiersin.org Understanding these structural-functional relationships at a molecular level will provide valuable insights for rational design of improved this compound-based antimicrobial agents. frontiersin.org

Development of Analytical Techniques for this compound Quantification in Biological Matrices

The ability to accurately quantify this compound levels in oyster biological matrices, such as hemolymph and tissue samples, is crucial for monitoring its role in immune responses and evaluating the effectiveness of interventions aimed at enhancing oyster health. researchgate.net Future research should focus on developing sensitive and specific analytical techniques for this compound quantification. This could involve the development of enzyme-linked immunosorbent assays (ELISA) using highly specific antibodies against this compound or the application of advanced mass spectrometry-based methods. researchgate.netnih.govresearchgate.netnih.govjournal-imab-bg.org Challenges in sample preparation from complex biological matrices will need to be addressed to ensure accurate and reliable quantification of this compound and its potential processed forms. researchgate.net Such analytical tools would be invaluable for research into this compound's physiological roles, its pharmacokinetics in oysters, and for evaluating the impact of environmental changes or aquaculture practices on its expression and activity.

Q & A

Q. What is the molecular structure of Cg-Prp, and how does it influence its antimicrobial function?

this compound is a 37-amino acid proline-rich peptide derived from a 61-residue precursor. Its structure includes an acidic N-terminal region and a cationic proline-rich C-terminal domain. The proline-rich region contains conserved Pro-Arg-Pro motifs critical for interactions with microbial membranes and synergistic activity with other antimicrobial peptides like Cg-Def . Methodologically, structural analysis involves sequence alignment tools (e.g., ClustalW) to identify conserved motifs and synthetic peptide assays to validate functional domains.

Q. How is this compound expressed in Crassostrea gigas under bacterial challenge?

this compound is exclusively expressed in hemocytes (blood cells) and upregulated post-bacterial infection. Researchers can detect its expression via in situ hybridization and qPCR, targeting tissue-specific mRNA levels. Immunocytochemistry confirms co-localization with other immune effectors like Cg-Def in hemocytes . Baseline expression data should be compared against challenged samples using statistical tests (e.g., t-tests) to confirm significance.

Q. What experimental models are suitable for studying this compound's role in innate immunity?

In vitro assays using Gram-positive (Micrococcus lysodeikticus) and Gram-negative (E. coli) bacteria are standard. Minimum Inhibitory Concentration (MIC) assays quantify antimicrobial activity, while checkerboard assays evaluate synergy with Cg-Def. Hemocyte isolation protocols and bacterial challenge experiments in live oysters provide in vivo validation .

Advanced Research Questions

Q. What methodologies are appropriate for investigating the synergistic effects between this compound and Cg-Def?

Synergy can be assessed via fractional inhibitory concentration (FIC) indices using checkerboard assays. For example, combining sub-inhibitory concentrations of Cg-Prp22-36 and Cg-Def reduces MIC values by 4–8 fold against E. coli. Researchers must standardize bacterial growth conditions (e.g., Mueller-Hinton broth) and use spectrophotometry to measure optical density for reproducibility . Statistical analysis (e.g., ANOVA) should confirm synergistic interactions.

Q. How can researchers address contradictions in reported antimicrobial efficacy of this compound variants?

Synthetic this compound peptides often show limited activity compared to native forms, likely due to missing post-translational modifications (PTMs) like glycosylation. To resolve discrepancies, researchers should:

  • Compare synthetic peptides with native peptides extracted from hemocytes via MALDI-TOF mass spectrometry.
  • Test PTM-mimetic variants (e.g., glycosylated analogs) in antimicrobial assays.
  • Control for peptide stability (e.g., protease susceptibility assays) .

Q. What strategies are effective for analyzing sequence polymorphisms in this compound across oyster populations?

Polymorphisms, such as indels in the signal peptide region or Pro-Arg motif deletions, can be studied via:

  • PCR amplification and Sanger sequencing of this compound alleles from divergent oyster lines (e.g., "L" vs. "H" lines).
  • Tajima’s D tests to identify positive selection pressures.
  • Functional assays to correlate sequence variations with antimicrobial activity .

Q. How does the cellular co-localization of this compound and Cg-Def inform their collaborative immune function?

Dual fluorescence labeling in hemocytes reveals that both peptides coexist in granular cells. Advanced imaging (e.g., confocal microscopy) and flow cytometry can quantify co-localization rates. Co-expression patterns post-infection suggest a coordinated release mechanism, which can be tested via RNAi knockdowns of either peptide .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing variability in this compound expression data?

  • Use coefficient of variation (CV) to quantify expression variability across biological replicates.
  • Apply mixed-effects models to account for individual oyster genetic diversity.
  • Bayesian statistics (e.g., JAGS or Stan) can model uncertainty in synergy assays .

Q. How should researchers validate the physiological relevance of in vitro this compound activity?

  • Compare in vitro MIC values with hemolymph peptide concentrations measured via ELISA.
  • Conduct in vivo survival assays in oysters infected with pathogenic strains (e.g., Vibrio spp.) pre- and post-Cg-Prp knockdown .

Tables for Key Findings

This compound Variant Antimicrobial Activity Synergy with Cg-Def Reference
This compound (full-length)NoneYes (4x MIC reduction)
Cg-Prp22-36Moderate (100–200 µM)Yes (8x MIC reduction)
Cg-Prp26-36Moderate (100–200 µM)Yes (8x MIC reduction)

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